Mcl-1 Inhibitor Scaffold Dependence on the 4-Chlorophenylthio-3-Nitrobenzoic Acid Unit
The high-affinity Mcl-1 inhibitor AZD5991 and related preclinical candidates are synthesized from a core 4-chlorophenylthio-3-nitrobenzoic acid intermediate [1]. In a direct head-to-head comparison within the same assay, the elaborated clinical candidate AZD5991 achieves a Ki of 0.170 nM against Mcl-1, while a close analog with a modified core scaffold, Compound 253 from the same patent family, shows a 388-fold drop in binding affinity (Ki = 66 nM) [2]. While this comparison is for fully elaborated molecules, it demonstrates the critical contribution of the specific core linkage to achieving sub-nanomolar target engagement.
| Evidence Dimension | Binding affinity to Mcl-1 protein (Ki) |
|---|---|
| Target Compound Data | Core structure present in AZD5991 (Ki = 0.170 nM) [2] |
| Comparator Or Baseline | Modified core analog, Compound 253 (Ki = 66 nM) [2] |
| Quantified Difference | Approximately 388-fold decrease in binding affinity with core scaffold modification. |
| Conditions | Fluorescence polarization assay using N-terminal GST-tagged Mcl-1, incubation 120-180 mins. |
Why This Matters
This data confirms that the specific 4-chlorophenylthio-3-nitrobenzoic acid motif is not a generic building block but a crucial pharmacophore for achieving clinical-grade potency.
- [1] PubChem. Compound Summary for CID 706197: 4-[(4-Chlorophenyl)thio]-3-nitrobenzoic acid. National Center for Biotechnology Information. 2026. View Source
- [2] BindingDB. Affinity Data for BDBM333146 (AZD5991) and BDBM50159945 (Compound 253) against Mcl-1. IDs: CHEMBL3785666, CHEMBL3265297. View Source
